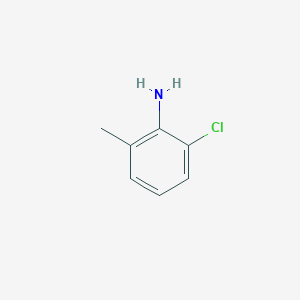

2-Chloro-6-methylaniline

Descripción general

Descripción

. Es una anilina sustituida, caracterizada por la presencia de un átomo de cloro y un grupo metilo unidos al anillo de benceno. Este compuesto se utiliza ampliamente como intermedio en la síntesis de diversos productos farmacéuticos, agroquímicos y colorantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Un método común para sintetizar 2-Cloro-6-Metil-Anilina implica la reducción de 3-cloro-5-metil-4-nitroanilina. El proceso incluye diazotización, seguida de reducción utilizando ácido hipofosforoso y polvo de hierro . Este método es ventajoso debido a sus cortos pasos de reacción, condiciones suaves, alto rendimiento y bajo costo .

Métodos de Producción Industrial: En entornos industriales, la 2-Cloro-6-Metil-Anilina se produce a través de una ruta sintética similar, asegurando escalabilidad y rentabilidad. El uso de ácido sulfúrico como reactivo y agua como solvente es común en estos procesos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Cloro-6-Metil-Anilina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción suelen implicar la conversión de grupos nitro en grupos amino.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan con frecuencia agentes reductores como el polvo de hierro y el ácido hipofosforoso.

Sustitución: Los nucleófilos como las aminas, los alcoholes y los tioles pueden usarse en condiciones básicas o ácidas.

Productos Principales Formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados amino.

Sustitución: Varias anilinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-6-methylaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in the development of:

- Tyrosine Kinase Inhibitors : These are essential for treating certain cancers. For example, dasatinib, a drug used in chronic myeloid leukemia treatment, utilizes this compound in its synthesis.

- Indazole Derivatives : This class of compounds has shown anti-breast cancer activity and relies on this compound as a precursor.

- Bacteriostatic Agents : The compound is also involved in synthesizing derivatives that exhibit antibacterial properties.

The pharmaceutical sector's growth, driven by increased healthcare expenditures and an aging population, underscores the relevance of this compound in drug development and innovation .

Agrochemical Applications

In the agrochemical industry, this compound is increasingly being utilized as a precursor for:

- Herbicides and Fungicides : Its chemical properties make it suitable for developing effective agrochemicals that align with sustainable agricultural practices.

- Environmental Safety : The compound plays a role in creating environmentally friendly agrochemicals, addressing the growing demand for food safety and crop protection.

The global agrochemical market is projected to expand significantly, with this compound playing an integral role in this growth due to its effectiveness and reduced environmental impact .

Dye Manufacturing

The dye manufacturing sector benefits from this compound's ability to produce vibrant colors. Its applications include:

- Textile Dyes : The compound is essential for creating high-quality, durable dyes that meet the increasing demand for textile applications.

- Color Stability : It contributes to the stability and vibrancy of dyes used in various materials, making it indispensable in this industry .

Specialty Chemicals

The versatility of this compound extends to the production of specialty chemicals:

- Building Blocks for Complex Molecules : It serves as a foundational compound for synthesizing various specialty chemicals used in cosmetics and personal care products.

- Customization Potential : As industries seek unique formulations to cater to consumer preferences, this compound facilitates innovation and differentiation .

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis pathway of dasatinib using this compound as an intermediate. The reaction involved multiple steps including diazotization and reduction processes, showcasing the compound's significance in developing targeted cancer therapies.

Case Study 2: Agrochemical Innovation

Research indicated that formulations containing this compound demonstrated enhanced efficacy against specific pests while minimizing environmental impact. This aligns with global trends towards sustainable agriculture practices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Synthesis of drugs | Dasatinib, Indazole derivatives |

| Agrochemicals | Herbicides, fungicides | Eco-friendly agrochemicals |

| Dye Manufacturing | Textile dyes | High-quality colorants |

| Specialty Chemicals | Building blocks for cosmetics | Customized personal care products |

Mecanismo De Acción

El mecanismo de acción de la 2-Cloro-6-Metil-Anilina implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en la síntesis de productos farmacéuticos, actúa como un precursor que se somete a transformaciones químicas adicionales para producir compuestos activos. Estos compuestos activos luego interactúan con enzimas o receptores específicos en los sistemas biológicos, modulando su actividad y provocando efectos terapéuticos .

Compuestos Similares:

2-Cloroanilina: Estructura similar pero carece del grupo metilo.

2-Metilanilina: Estructura similar pero carece del átomo de cloro.

3-Cloro-4-metilanilina: Estructura similar con diferentes posiciones de los grupos cloro y metilo.

Singularidad: La 2-Cloro-6-Metil-Anilina es única debido a la posición específica de los grupos cloro y metilo en el anillo de benceno. Esta estructura única imparte propiedades químicas y reactividad distintas, lo que la hace valiosa en la síntesis de productos farmacéuticos y agroquímicos específicos .

Comparación Con Compuestos Similares

2-Chloroaniline: Similar structure but lacks the methyl group.

2-Methylaniline: Similar structure but lacks the chlorine atom.

3-Chloro-4-methylaniline: Similar structure with different positions of chlorine and methyl groups.

Uniqueness: 2-Chloro-6-Methyl-Aniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Actividad Biológica

2-Chloro-6-methylaniline (CAS No. 87-63-8) is an aromatic amine that serves as a significant intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in drug development and its implications for human health and environmental safety.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClN

- Molecular Weight : 155.59 g/mol

- Appearance : Clear yellow to red-brown liquid

- Boiling Point : Approximately 220 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Pharmacological Applications

This compound is utilized in the synthesis of various pharmaceutical compounds, including:

- Tyrosine Kinase Inhibitors : It is a precursor in the synthesis of dasatinib, a drug used to treat certain types of leukemia.

- Indazole Derivatives : These compounds exhibit anti-cancer activity, particularly against breast cancer cells.

- Bacteriostatic Agents : It is involved in the preparation of sulfonylurea derivatives that possess bacteriostatic properties.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

- Carcinogenic Potential : Studies indicate that exposure to related compounds, such as para-chloroortho-toluidine, has been linked to bladder tumors in animal models. However, specific data on this compound's carcinogenicity remains limited and requires further investigation .

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cell lines. The compound's interaction with cellular mechanisms may lead to apoptosis or necrosis depending on concentration and exposure duration.

- Environmental Impact : As an aromatic amine, it poses risks to aquatic life and may contribute to soil contamination if not managed properly. The European Commission has included it in assessments for soil screening values due to its potential ecological risks .

Enzyme Interaction

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This interaction suggests that this compound may affect the metabolism of other drugs processed by this enzyme, potentially leading to altered pharmacokinetics of co-administered medications .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

- Chlorination of 2-Methyl-6-aniline : This method involves treating 2-methyl aniline with chlorinating agents under controlled conditions to yield this compound.

- One-Pot Synthesis : A novel approach utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material, employing diazotization followed by reduction reactions to produce the target compound with high yields (over 80%) and mild reaction conditions .

Comparative Synthesis Yields

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Chlorination of 2-Methyl Aniline | ~60% | Simple but lower yield |

| One-Pot Diazotization and Reduction | >80% | Efficient and environmentally friendly |

Case Study 1: Pharmacological Research

A study investigated the efficacy of indazole derivatives synthesized from this compound against breast cancer cell lines. The results indicated significant cytotoxic effects, demonstrating the compound's potential as a lead structure for developing new anti-cancer agents.

Case Study 2: Environmental Toxicology

An environmental assessment evaluated the impact of aromatic amines, including this compound, on soil health. The study found that prolonged exposure could alter microbial communities and reduce soil fertility, highlighting the need for stringent regulations regarding its use and disposal.

Propiedades

IUPAC Name |

2-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNLHDJJZSJARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058956 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-63-8 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.